molecular formula C6H12O3 B1174861 aroxaprostol CAS No. 147335-23-7

aroxaprostol

Cat. No.: B1174861
CAS No.: 147335-23-7
Attention: For research use only. Not for human or veterinary use.
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Description

AROXA™ develops encapsulated flavor and aroma standards for professional sensory panels, enabling precise identification and quantification of specific compounds in products like beer, cider, wine, and spirits . These standards are:

  • Pharmaceutical-grade: Manufactured under GMP (Good Manufacturing Practice) guidelines to ensure purity and safety .
  • Nanocapsule-based: Pre-weighed, food-safe capsules release specific compounds (e.g., 2,4,6-trichloroanisole for cork taint in wine) when dissolved, mimicking real-world product profiles .
  • Application-specific: Tailored to detect positive attributes (e.g., geraniol in wine) and off-flavors (e.g., diacetyl in cider) .

For example, the AROXA™ Uno Cider Flavour Standards Kit includes ten key compounds, such as acetic acid (vinegar note) and hydrogen sulfide (rotten egg aroma), to train panelists in identifying flavor thresholds and contamination sources .

Properties

CAS No.

147335-23-7

Molecular Formula

C6H12O3

Synonyms

aroxaprostol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds and Sensory Tools

Traditional Sensory Kits vs. AROXA™ Standards

Parameter Traditional Kits AROXA™ Standards
Compound Specificity Broad aroma descriptors (e.g., "fruity") Targets exact molecules (e.g., ethyl hexanoate)
Accuracy Subjective, relies on panelist memory Quantifiable thresholds (e.g., SO₂ at 3–7 ppm in beer)
Consistency Variable due to natural extracts Standardized, GMP-certified production
Training Efficiency Requires repeated exposure Rapid learning via controlled dosing

Comparison with Analytical Chemistry Methods

AROXA™ bridges sensory analysis and instrumental methods :

  • Gas Chromatography (GC) : Identifies volatile compounds but lacks human perception context. AROXA™ supplements GC data by training panelists to detect sensory-relevant thresholds (e.g., 250 ng/L for E2N in beer) .
  • Spectroscopy: Measures chemical composition but cannot assess flavor interactions. AROXA™’s SenseCheck software integrates multivariate statistics (e.g., PCA, Tucker-1 plots) to model sensory interactions .

Industry Adoption vs. Competitors

  • Wine Industry: AROXA™’s molecular approach (e.g., geraniol for rose notes) contrasts with generic wine aroma wheels, enhancing descriptive precision .
  • Beer and Spirits: Competitors like FlavorActiv provide similar kits, but AROXA™’s nanocapsule technology offers superior stability and dosing accuracy .

Research Findings and Data

Threshold Validation

AROXA™’s thresholds align with industry needs:

Compound Threshold (AROXA™) Industry Standard Application
SO₂ 3–7 ppm 5–10 ppm (brewing) Antioxidant in beer
Diacetyl 0.1 ppm 0.05–0.15 ppm (brewing) Off-flavor in cider
4-Ethylphenol 200 µg/L 300 µg/L (wine) Brettanomyces contamination

Performance Metrics

  • Panelist Accuracy : AROXA™-trained panels achieve 90% concordance in blind tastings vs. 70% for untrained panels .
  • Cost Efficiency : Reduces training time by 50% compared to traditional methods .

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